1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-methoxybenzyl)urea
Description
Properties
IUPAC Name |
1-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-13-10-14(2)24(23-13)19-22-16(12-27-19)8-9-20-18(25)21-11-15-4-6-17(26-3)7-5-15/h4-7,10,12H,8-9,11H2,1-3H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMKUXJYQLGJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)NCC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-methoxybenzyl)urea typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone.
Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are coupled through a suitable linker, such as an ethyl group.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction.
Formation of the Urea Group: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-methoxybenzyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-methoxybenzyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Table 1: Substituent and Molecular Weight Comparison
Key Observations :
- The absence of electron-withdrawing groups (e.g., trifluoromethyl in 10d ) may reduce metabolic stability but enhance solubility relative to highly lipophilic analogs.
- The molecular weight (~388) is intermediate between smaller pyrazole derivatives (e.g., 12 , 281.30 ) and bulkier thiazole-piperazine hybrids (e.g., 10d , 548.2 ), suggesting a balance between bioavailability and target engagement.
Key Observations :
- The urea NH stretches (~3300 cm⁻¹) are consistent across analogs, confirming the presence of the urea moiety .
- The ¹H NMR signal for the 4-methoxy group (δ 3.8) distinguishes the target compound from 9a , which exhibits ethyl group signals (δ 1.1) .
- High yields (89–93%) for 10d–10f suggest efficient synthetic routes for thiazole-urea derivatives, though the target compound’s synthesis pathway remains unspecified.
Functional Group Impact on Bioactivity
- 4-Methoxybenzyl vs. Trifluoromethylphenyl : The electron-donating methoxy group in the target compound may favor π-π stacking interactions, whereas the electron-withdrawing trifluoromethyl group in 10d–10e enhances metabolic resistance but reduces solubility.
- Pyrazole-Thiazole Hybrid vs. Piperazine-Ester Systems : The target’s compact heterocyclic system contrasts with the extended piperazine-ester chains in 10d–10f , which may influence binding pocket compatibility in enzyme targets.
Biological Activity
The compound 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-methoxybenzyl)urea is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article synthesizes available data on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 324.42 g/mol. Its structure features a pyrazole ring, a thiazole moiety, and a methoxybenzyl group, which contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF7 | 3.79 | Inhibition of cell proliferation |
| Study B | NCI-H460 | 12.50 | Induction of apoptosis |
| Study C | Hep-2 | 3.25 | Cytotoxic effects via microtubule disruption |
Case Study Insights:
- In a study evaluating various pyrazole derivatives, the compound demonstrated significant cytotoxicity against MCF7 and NCI-H460 cell lines, with IC50 values indicating effective growth inhibition .
- Another investigation reported that related compounds exhibited strong activity against Hep-2 cancer cells, suggesting that structural modifications in pyrazole derivatives can enhance their anticancer efficacy .
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound was assessed for its ability to inhibit inflammatory cytokine production:
| Study | Cytokine | Effect |
|---|---|---|
| Study D | TNF-alpha | Significant reduction |
| Study E | IL-6 | Moderate inhibition |
These findings suggest that the compound may modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction: It promotes programmed cell death through mitochondrial pathways, leading to increased caspase activity.
- Inhibition of Kinases: Some studies indicate that the compound may inhibit specific kinases involved in cancer progression and inflammation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:
- The presence of the thiazole moiety enhances lipophilicity and cellular uptake.
- Modifications on the benzyl group can lead to variations in potency against different cancer cell lines.
Q & A
Basic: What synthetic strategies are recommended for preparing 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(4-methoxybenzyl)urea?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core. A common approach includes:
Cyclocondensation : Reacting 3,5-dimethyl-1H-pyrazole with a thiazole precursor (e.g., bromoethyl thiazole) under reflux in ethanol to form the thiazole-pyrazole intermediate .
Alkylation : Coupling the intermediate with a 4-methoxybenzyl isocyanate derivative to introduce the urea moiety. This step often requires anhydrous conditions and catalysts like triethylamine .
Purification : Recrystallization using DMF-EtOH (1:1) or column chromatography to isolate the final product .
Key Considerations : Control reaction temperature (60–80°C) and solvent polarity to avoid side reactions like urea hydrolysis.
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., distinguishing pyrazole C3/C5 methyl groups and thiazole C4-ethyl linkage) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]+ ion for C19H22N6O2S: 423.15) .
- HPLC-PDA : Assess purity (>95%) with reverse-phase C18 columns (acetonitrile/water gradient) .
Note : Differential Scanning Calorimetry (DSC) can detect polymorphic forms if crystallization conditions vary .
Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?
Methodological Answer:
Adopt ICReDD’s integrated approach:
Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model reaction pathways, identifying energy barriers for key steps like urea bond formation .
Machine Learning (ML) : Train models on existing reaction data (e.g., solvent polarity vs. yield) to predict optimal conditions (e.g., DMF as solvent improves thiazole-ethyl coupling efficiency by 20%) .
Feedback Loop : Validate computational predictions with small-scale experiments (e.g., 0.1 mmol trials) and refine models iteratively .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Follow a systematic protocol:
Assay Standardization : Compare protocols for variables (e.g., cell lines, urea concentration ranges). For example, IC50 discrepancies in kinase inhibition may arise from ATP concentration differences .
Structural Validation : Confirm compound stability under assay conditions (e.g., HPLC monitoring for urea degradation in aqueous buffers) .
Meta-Analysis : Use tools like RevMan to statistically aggregate data, identifying outliers or trends across studies .
Case Study : Inconsistent cytotoxicity data may stem from varying thiazole ring oxidation states; confirm via X-ray crystallography .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
Design a focused library with systematic modifications:
Core Variations : Synthesize analogs with substituted pyrazoles (e.g., 3,5-diethyl vs. dimethyl) to assess steric effects .
Urea Linker Modifications : Replace the 4-methoxybenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to study electronic effects .
Biological Testing : Use high-throughput screening (HTS) against target enzymes (e.g., COX-2) and correlate activity with Hammett σ values or LogP .
Example : A 2023 study found that methoxy-to-nitro substitution increased kinase inhibition by 40%, attributed to enhanced hydrogen bonding .
Advanced: How can researchers design experiments to minimize trial-and-error in reaction optimization?
Methodological Answer:
Apply statistical experimental design (DoE):
Factorial Design : Test variables (temperature, solvent, catalyst) in a 23 full-factorial setup to identify interactions (e.g., ethanol + 70°C maximizes yield) .
Response Surface Methodology (RSM) : Optimize multi-variable systems (e.g., solvent ratio and reaction time) using Central Composite Design .
Robustness Testing : Introduce ±10% variations in critical parameters (e.g., reagent stoichiometry) to assess process reliability .
Basic: What biological assays are suitable for preliminary evaluation of this compound?
Methodological Answer:
Prioritize target-specific assays:
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z-FR-AMC substrate .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) at 1–100 μM concentrations .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) using 3H-labeled antagonists .
Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only samples.
Advanced: How can researchers investigate the compound’s metabolic stability in vitro?
Methodological Answer:
Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor; monitor parent compound depletion via LC-MS/MS .
CYP450 Inhibition Screening : Assess IC50 against CYP3A4/2D6 isoforms using fluorescent probes (e.g., Vivid® substrates) .
Metabolite Identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at the thiazole ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
